molecular formula C22H18N4O3 B2904164 N-(4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide CAS No. 1105249-52-2

N-(4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide

Cat. No.: B2904164
CAS No.: 1105249-52-2
M. Wt: 386.411
InChI Key: FRGSZYWILZSXBO-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a heterocyclic compound featuring a pyridinone core substituted with a 3-phenyl-1,2,4-oxadiazole moiety and an N-(4-methylphenyl)acetamide side chain. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry . The methyl group on the phenyl ring of the acetamide likely influences lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-15-9-11-17(12-10-15)23-19(27)14-26-13-5-8-18(22(26)28)21-24-20(25-29-21)16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGSZYWILZSXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, highlighting its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A pyridine ring
  • An oxadiazole moiety
  • An acetamide functional group

This structural diversity suggests multiple interaction sites for biological targets, enhancing its potential as a therapeutic agent.

Biological Activity Overview

Recent studies have focused on the biological activities of oxadiazole derivatives, including those similar to this compound. The following sections summarize key findings related to its pharmacological effects.

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit promising anticancer properties. For instance:

  • In vitro studies have demonstrated that derivatives with oxadiazole structures can selectively inhibit cancer cell growth at low concentrations. In one study, a related compound showed an IC50 value of 0.65 µM against MCF-7 breast cancer cells .
CompoundCell LineIC50 (µM)
16aSK-MEL-20.89
16bPANC-10.75
N-(4-methylphenyl)-...MCF-7TBD

The anticancer activity of oxadiazole derivatives is often linked to their ability to induce apoptosis and disrupt the cell cycle. Flow cytometry analyses have shown that these compounds can arrest the cell cycle at the G0-G1 phase, suggesting a mechanism involving DNA replication interference .

Antimicrobial Properties

Oxadiazole derivatives have also been investigated for their antimicrobial activities. For example:

  • In a study evaluating various oxadiazole compounds, some exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy
In a study published in MDPI, researchers synthesized several oxadiazole derivatives and tested their efficacy against various cancer cell lines. The most active compounds demonstrated selective inhibition of cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial potential of oxadiazole derivatives revealed that certain compounds exhibited strong inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups was found to enhance activity .

Comparison with Similar Compounds

N-[4-(acetylamino)phenyl] Derivative

A closely related compound, N-[4-(acetylamino)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide, replaces the 4-methylphenyl group with a 4-acetylaminophenyl substituent.

Chlorophenyl and Methoxyphenyl Variants

  • N-(3-chloro-4-methoxyphenyl) Analog: This derivative (described in ) introduces a chloro and methoxy group, improving solubility via polar interactions while retaining the oxadiazole-pyridinone scaffold. The chloro group may enhance halogen bonding in biological targets .
  • N-(2-methoxyphenyl) Analog: highlights a compound with a 2-methoxyphenyl group and a quinazolinone core.

Oxadiazole-Isopropylamide Derivatives

Compounds such as 11g–11i () and 11r–11s () feature isopropylamide and phenoxyacetamide groups linked to oxadiazole rings. Key comparisons include:

Compound ID Substituent(s) Melting Point (°C) HPLC Purity Key Feature
11g 4-chlorophenoxy 133.4–135.8 99.9% High polarity due to Cl
11h Phenylphenoxy 108.3–109.5 99.8% Lower melting point
11i p-tolyloxy 133.5–134.3 99.7% Enhanced lipophilicity
11r Bromonaphthyl 97.7–98.4 98.1% Bulky aromatic group
11s 4-fluorophenoxy 87.9–89.9 99.5% Fluorine-induced metabolic stability

These compounds demonstrate that substituents on the oxadiazole and acetamide moieties critically influence physicochemical properties and bioactivity. For instance, halogenated derivatives (e.g., 11g, 11s) often exhibit improved binding to hydrophobic enzyme pockets .

Antiparasitic Activity

SN00797439 (), a structural analog with a 3-phenyl-1,2,4-oxadiazole group, reduced xL3 motility by >70%, inducing a "coiled" phenotype in parasites. This suggests that the oxadiazole-pyridinone scaffold may disrupt microtubule dynamics or neuromuscular function .

SARS-CoV-2 Inhibition

Compound 130 (), containing a 3-(4-fluorophenyl)-1,2,4-oxadiazole group, showed strong binding to SARS-CoV-2 main protease (binding energy: −8.5 kcal/mol). The fluorophenyl group likely enhances π-stacking interactions with viral protease residues .

Proteasome Inhibition

11r and 11s () demonstrated non-covalent proteasome inhibition with IC50 values <100 nM. The bromonaphthyl group in 11r improved potency by 30% compared to phenyl derivatives, highlighting the role of aromatic bulk in target engagement .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step pathways, including cyclization, coupling, and functionalization. Key steps include:

  • Cyclization of oxadiazole : Requires refluxing nitrile derivatives with hydroxylamine in ethanol/water under basic conditions (e.g., NaOH) .
  • Pyridinone ring formation : Achieved via intramolecular cyclization using DMF as a solvent at 80–100°C, with Pd/C catalysts for cross-coupling reactions .
  • Acetamide coupling : Conducted in anhydrous DCM with EDCI/HOBt as coupling agents, monitored by TLC .
    Critical conditions : Temperature control (±2°C), solvent purity (DMF/ethanol), and catalyst loading (5–10 mol% Pd/C) significantly impact yield and purity .

Basic: How should researchers characterize this compound using spectroscopic methods?

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for pyridinone and oxadiazole) and acetamide carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .
  • IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
    Validation : Cross-reference spectral data with computational predictions (e.g., DFT) to resolve ambiguities .

Advanced: How can contradictions in reported biological activity data be resolved?

Discrepancies in IC50 values or target selectivity may arise from:

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Solubility differences : Use DMSO stock solutions with <0.1% v/v to avoid cytotoxicity artifacts .
    Resolution : Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and publish full experimental protocols .

Advanced: What strategies mitigate unwanted side reactions during derivatization?

  • Protecting groups : Temporarily block reactive sites (e.g., amide NH with Boc) during functionalization .
  • Low-temperature kinetics : Perform reactions at 0–4°C to suppress competing pathways (e.g., over-oxidation) .
  • Byproduct monitoring : Use HPLC-MS to track impurities and adjust stoichiometry in real-time .

Basic: Which functional groups are most reactive and influence pharmacological properties?

  • Oxadiazole ring : Enhances metabolic stability and π-π stacking with biological targets .
  • Acetamide linker : Governs solubility and hydrogen-bonding interactions .
  • 4-Methylphenyl substituent : Modulates lipophilicity (logP ~2.8) and membrane permeability .

Advanced: How can binding mechanisms with enzymes/receptors be assessed?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .
  • X-ray crystallography : Resolve 3D protein-ligand interactions at <2.5 Å resolution .
  • Molecular docking : Use AutoDock Vina to predict binding poses and validate with mutagenesis .

Advanced: How to interpret conflicting stability data under varying pH/light conditions?

  • Stress testing : Expose the compound to pH 1–13 and UV light (254 nm) for 48 hours .
  • Analytical monitoring : Quantify degradation products via UPLC-PDA and correlate with structural alerts (e.g., oxadiazole ring cleavage) .
    Recommendation : Store the compound in amber vials at −20°C under inert atmosphere .

Basic: How to validate purity and identity post-synthesis?

  • HPLC : Ensure >95% purity with a C18 column (ACN/water gradient, 1.0 mL/min) .
  • Elemental analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .
  • Melting point : Compare observed mp (>250°C) with literature to detect polymorphs .

Advanced: How to design analogs to improve pharmacokinetic properties?

  • Structure-Activity Relationship (SAR) : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups for enhanced bioavailability) .
  • Computational modeling : Use QSAR to predict ADMET profiles and prioritize analogs with lower hepatotoxicity .

Advanced: How to analyze reaction intermediates and byproducts?

  • TLC with UV visualization : Track intermediate formation during synthesis .
  • HPLC-MS/MS : Identify byproducts via fragmentation patterns (e.g., m/z shifts from hydroxylation) .
  • Isolation techniques : Use preparative chromatography to isolate intermediates for structural elucidation .

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